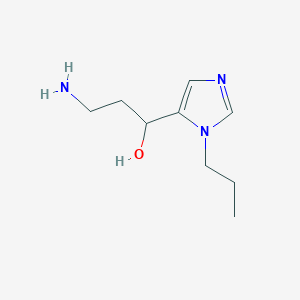

3-Amino-1-(1-propyl-1h-imidazol-5-yl)propan-1-ol

Beschreibung

3-Amino-1-(1-propyl-1H-imidazol-5-yl)propan-1-ol (CAS: 1542466-44-3) is an imidazole derivative featuring a propanol backbone substituted with a propyl-imidazole moiety and an amino group at the third carbon. This compound is part of a broader class of imidazole-based molecules, which are of significant interest in medicinal chemistry due to their structural versatility and biological activity.

Eigenschaften

Molekularformel |

C9H17N3O |

|---|---|

Molekulargewicht |

183.25 g/mol |

IUPAC-Name |

3-amino-1-(3-propylimidazol-4-yl)propan-1-ol |

InChI |

InChI=1S/C9H17N3O/c1-2-5-12-7-11-6-8(12)9(13)3-4-10/h6-7,9,13H,2-5,10H2,1H3 |

InChI-Schlüssel |

QXAZKBAZSOHJER-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C=NC=C1C(CCN)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1-propyl-1h-imidazol-5-yl)propan-1-ol typically involves the reaction of 1-(3-aminopropyl)imidazole with propylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(1-propyl-1h-imidazol-5-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(1-propyl-1h-imidazol-5-yl)propan-1-ol has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of pH-sensitive polymers and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-Amino-1-(1-propyl-1h-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Amino-1-(1-propyl-1H-imidazol-5-yl)propan-1-ol and analogous imidazole derivatives:

Key Observations :

Structural Complexity: The target compound has a simpler structure compared to TAK-652, which incorporates a benzazocine core and sulfonyl group for antiviral activity . The absence of these moieties in 3-Amino-1-(1-propyl-1H-imidazol-5-yl)propan-1-ol suggests a narrower but more focused scope for structural optimization.

Synthetic Accessibility :

- The synthesis of 3-(1H-Imidazol-5-yl)propan-1-ol involves lithium aluminum hydride reduction of esters, achieving 61% yield before purification . In contrast, the target compound’s synthesis (as per CymitQuimica) achieves 98% purity, indicating refined purification protocols .

Research Findings and Mechanistic Insights

- Synthetic Pathways: The target compound’s synthesis likely employs reductive amination or nucleophilic substitution to introduce the amino group, given the propanol backbone’s reactivity. This contrasts with the ester reduction used for 3-(1H-Imidazol-5-yl)propan-1-ol .

Biologische Aktivität

3-Amino-1-(1-propyl-1H-imidazol-5-yl)propan-1-ol, a compound with the molecular formula and CAS Number 2227681-42-5, has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol |

| CAS Number | 2227681-42-5 |

The biological activity of 3-Amino-1-(1-propyl-1H-imidazol-5-yl)propan-1-ol is primarily attributed to its interaction with various neurotransmitter systems. It is suggested that this compound acts as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and motor functions. Specifically, it may exhibit selective inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Neuroprotective Activity :

- Antidepressant Properties :

- Inhibition of MAO-B :

Study on Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of imidazole derivatives, including 3-Amino-1-(1-propyl-1H-imidazol-5-yl)propan-1-ol. The results demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro .

Antidepressant Activity Assessment

Another research effort focused on assessing the antidepressant-like effects of imidazole derivatives in animal models. The results indicated that administration of these compounds led to a notable increase in locomotor activity and a decrease in despair-like behavior in forced swim tests, suggesting their potential use as antidepressants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.